molecular formula C17H22NP B3028488 N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine CAS No. 211638-02-7

N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine

Cat. No. B3028488
CAS RN: 211638-02-7
M. Wt: 271.34 g/mol
InChI Key: UWEBDCWURVZJOK-UHFFFAOYSA-N
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Description

The compound of interest, N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine, is a phosphorus-nitrogen compound that is part of a broader class of chemicals with significant applications in various fields, including organic synthesis and coordination chemistry. Although the exact title compound is not directly mentioned in the provided papers, related compounds with similar structural motifs and functionalities are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related phosphorus-nitrogen compounds involves the reaction of phosphinamine with elemental sulfur and selenium to yield chalcogenides, as reported in the synthesis of N-(2,6-dimethylphenyl)-P,P-diphenylphosphinothioic amide and its selenoic counterpart . Another synthesis approach includes the reductive-coupling reaction of N-benzylidenemethylamine, which leads to the formation of N,N'-Dimethyl-1,2-diphenylethylenediamine, showcasing the versatility of synthetic methods available for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds reveals that the diphenylphosphine groups are staggered relative to the PNP backbone, as seen in N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine, which suggests that similar steric considerations would be relevant for the compound of interest . The planar geometry around the nitrogen atom is a common feature to accommodate the steric bulk of substituents, which is likely to be a characteristic of this compound as well.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from the formation of a zirconium complex when a phosphinamine compound is treated with n-BuLi and zirconocenedichloride . This indicates that this compound could potentially form complexes with transition metals, which is a significant aspect of its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their solid-state structures, as determined by X-ray diffraction analysis. For instance, the solid-state structure of a related phosphinamine compound shows extensive intermolecular hydrogen bonding . Such properties are crucial for understanding the behavior of these compounds under various conditions and can provide insights into the properties of this compound.

Safety and Hazards

“N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautions include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-diphenylphosphanyl-N,N-dimethylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NP/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEBDCWURVZJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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